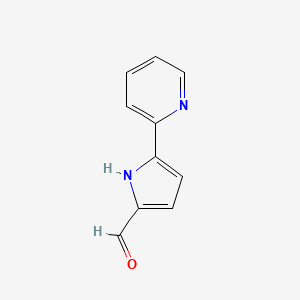

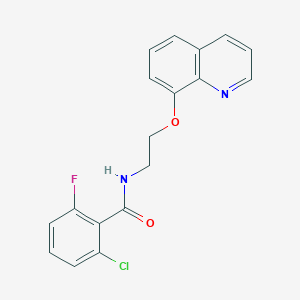

5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

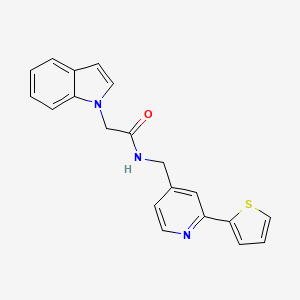

“5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde” is a chemical compound that has been mentioned in the context of various chemical reactions and syntheses . It is an intermediate in the synthesis of 2-alkoxy-5-(pyridin-2-yl)pyridine, which is an intermediate of perampanel .

Synthesis Analysis

The synthesis of compounds related to “this compound” involves oxidation reactions . For instance, new dipyridylpyrrole N-oxide ligands were synthesized via oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine (Hdpp) by using 3-chloroperbenzoic acid (m-CPBA) in CH2Cl2 .Chemical Reactions Analysis

The compound “this compound” is likely involved in various chemical reactions. For example, a PIFA-mediated Hofmann reaction of o-(pyridin-2-yl)aryl amides has been developed to selectively and rapidly construct various potential photocatalytically active 6H-pyrido[1,2-c]quinazolin-6-one derivatives .科学的研究の応用

Synthesis of Novel Compounds A notable application of 5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is in the synthesis of novel organic compounds. For example, it has been used in the synthesis of quinone-fused corrole derivatives through 1,3-dipolar cycloaddition reactions, showcasing its potential in creating new materials with unique properties (Vale et al., 2007). Furthermore, it has been involved in generating new 1,3,4-oxadiazolecopper(II) derivatives from thiosemicarbazone complexes, indicating its utility in metal coordination chemistry (Gómez-Saiz et al., 2003).

Advanced Material Synthesis The compound has played a role in the development of advanced materials, such as in the creation of unnatural hydrophobic base pairs with shape complementarity in DNA sequences, potentially contributing to the expansion of the genetic alphabet and novel biotechnological applications (Mitsui et al., 2003). It has also been utilized in the synthesis of group 14 5-metallated pyrrole-2-carbaldehydes, which may have implications for organometallic chemistry and materials science (Denat et al., 1992).

Antimicrobial Activity Studies Research on derivatives of this compound has extended into the exploration of antimicrobial activities. For instance, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities highlight its potential in pharmaceutical research (Bayrak et al., 2009).

Chemical Polymerization Processes Additionally, its role in initiating atom transfer radical polymerization of methyl methacrylate showcases its potential in polymer science, enabling the development of new polymeric materials with specific properties (Haddleton et al., 1997).

将来の方向性

The future directions for “5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde” could involve further exploration of its synthesis, chemical reactions, and potential biological activities . The development of environmentally friendly synthesis methods and the exploration of its potential as a photocatalyst are some areas of interest .

特性

IUPAC Name |

5-pyridin-2-yl-1H-pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-8-4-5-10(12-8)9-3-1-2-6-11-9/h1-7,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPUWHSCJLLHLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2719505.png)

![1-(4-((2-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2719507.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide](/img/no-structure.png)

![N-(4-chlorophenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2719519.png)

![tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2719520.png)